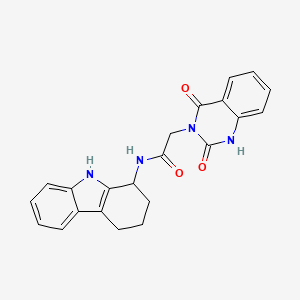![molecular formula C20H17N3O4 B11021241 N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11021241.png)
N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-ベンゾイミダゾール-2-イルメチル)-2-[(4-メチル-2-オキソ-2H-クロメン-7-イル)オキシ]アセトアミドは、ベンゾイミダゾールとクマリン誘導体の構造的特徴を組み合わせた合成有機化合物です。 このタイプの化合物は、抗菌活性、抗がん活性、抗炎症活性など、潜在的な生物活性について研究されています。
2. 製法
合成経路と反応条件
N-(1H-ベンゾイミダゾール-2-イルメチル)-2-[(4-メチル-2-オキソ-2H-クロメン-7-イル)オキシ]アセトアミドの合成は、通常、以下の手順が含まれます。
ベンゾイミダゾール誘導体の形成: ベンゾイミダゾールコアは、o-フェニレンジアミンとギ酸または他のアルデヒドの縮合によって合成できます。
クマリン誘導体の合成: クマリン部分は、ペックマン縮合によって調製できます。 ペックマン縮合は、フェノールとβ-ケトエステルを酸触媒の存在下で反応させる反応です。
カップリング反応: 最後のステップは、適切なリンカーと反応条件(EDCIまたはDCCなどのカップリング剤を塩基の存在下で使用することなど)を使用して、ベンゾイミダゾール誘導体とクマリン誘導体をカップリングすることです。
工業生産方法
工業生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要がある可能性があります。 これには、連続フロー反応器、グリーンケミストリーの原則、スケーラブルな精製技術の使用が含まれる可能性があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にベンゾイミダゾールまたはクマリン部分で、酸化反応を起こす可能性があります。
還元: 還元反応は、化合物に存在する官能基を改変する可能性があります。
置換: 求核置換反応または求電子置換反応は、特にベンゾイミダゾールまたはクマリン環上の反応性部位で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、または三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: ハロゲン、アルキル化剤、またはアシル化剤などの試薬をさまざまな条件(酸性、塩基性、または中性など)で使用できます。
主な生成物
これらの反応で生成される主な生成物は、使用した特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換は新しい官能基を導入する可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 酵素阻害剤または受容体リガンドとしての可能性について研究されています。
医学: 抗菌活性、抗がん活性、抗炎症活性について研究されています。
産業: 新素材の開発または化学中間体としての潜在的な用途。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Formation of Benzimidazole Derivative: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.
Coumarin Derivative Synthesis: The coumarin moiety can be prepared through the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Coupling Reaction: The final step involves coupling the benzimidazole derivative with the coumarin derivative using appropriate linkers and reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or coumarin moieties.
Reduction: Reduction reactions could potentially modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at reactive sites on the benzimidazole or coumarin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents could be employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a chemical intermediate.
作用機序
N-(1H-ベンゾイミダゾール-2-イルメチル)-2-[(4-メチル-2-オキソ-2H-クロメン-7-イル)オキシ]アセトアミドの作用機序は、その特定の生物学的標的によって異なります。 例えば:
酵素阻害: この化合物は、酵素の活性部位に結合し、その活性を阻害する可能性があります。
受容体相互作用: 細胞表面受容体と相互作用し、シグナル伝達経路を調節する可能性があります。
DNAインターカレーション: この化合物は、DNAにインターカレーションし、複製と転写プロセスに影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
ベンゾイミダゾール誘導体: アルベンダゾールやメベンダゾールなどの化合物で、抗寄生虫活性で知られています。
クマリン誘導体: ワルファリンやエスクレチンなどの化合物で、抗凝固作用と抗酸化作用で知られています。
独自性
N-(1H-ベンゾイミダゾール-2-イルメチル)-2-[(4-メチル-2-オキソ-2H-クロメン-7-イル)オキシ]アセトアミドは、ベンゾイミダゾールとクマリンの組み合わせた構造的特徴により、独特の生物活性スペクトルと潜在的な治療用途を持つ可能性があります。
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, known for their antiparasitic activity.
Coumarin Derivatives: Compounds such as warfarin and esculetin, known for their anticoagulant and antioxidant properties.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to its combined structural features of benzimidazole and coumarin, which may confer a distinct spectrum of biological activities and potential therapeutic applications.
特性
分子式 |
C20H17N3O4 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
N-(1H-benzimidazol-2-ylmethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C20H17N3O4/c1-12-8-20(25)27-17-9-13(6-7-14(12)17)26-11-19(24)21-10-18-22-15-4-2-3-5-16(15)23-18/h2-9H,10-11H2,1H3,(H,21,24)(H,22,23) |
InChIキー |
QORKZRNBVGBJLE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11021159.png)

![2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3,4,5-trimethoxybenzoyl)piperazino]methanone](/img/structure/B11021164.png)
![N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B11021171.png)
![N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycylglycine](/img/structure/B11021180.png)
![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11021183.png)
![7-(furan-2-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11021189.png)

![7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11021207.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone](/img/structure/B11021209.png)


![4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one](/img/structure/B11021250.png)

